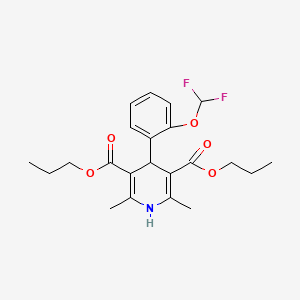
1,3-Propanediaminium, 2-hydroxy-N,N,N',N'-tetramethyl-N,N'-dioctadecyl-, dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediaminium, 2-hydroxy-N,N,N’,N’-tetramethyl-N,N’-dioctadecyl-, dichloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound’s structure includes a 1,3-propanediaminium backbone with two octadecyl groups and a hydroxyl group, contributing to its amphiphilic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediaminium, 2-hydroxy-N,N,N’,N’-tetramethyl-N,N’-dioctadecyl-, dichloride typically involves the quaternization of 1,3-propanediamine with octadecyl chloride in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Organic solvents like dichloromethane or ethanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes:
Raw Materials: 1,3-propanediamine, octadecyl chloride, and a base.
Reaction Setup: Continuous flow reactors with temperature control.
Purification: The product is purified through crystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediaminium, 2-hydroxy-N,N,N’,N’-tetramethyl-N,N’-dioctadecyl-, dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of quaternary ammonium groups.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form carbonyl compounds, while reduction reactions can convert it to alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted quaternary ammonium salts.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1,3-Propanediaminium, 2-hydroxy-N,N,N’,N’-tetramethyl-N,N’-dioctadecyl-, dichloride has diverse applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the formulation of antimicrobial agents and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, fabric softeners, and emulsifiers.
Mechanism of Action
The compound exerts its effects through its amphiphilic structure, allowing it to interact with both hydrophobic and hydrophilic environments. The quaternary ammonium groups can disrupt microbial cell membranes, leading to antimicrobial activity. Additionally, its surfactant properties enable it to reduce surface tension and stabilize emulsions.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Propanediaminium, N,N’‘-1,2-ethanediylbis[N’-dodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, tetrachloride .
- 2-Hydroxy-N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethylpropane-1,3-diaminium dichloride .
Uniqueness
1,3-Propanediaminium, 2-hydroxy-N,N,N’,N’-tetramethyl-N,N’-dioctadecyl-, dichloride is unique due to its long octadecyl chains, which enhance its hydrophobic interactions and make it particularly effective as a surfactant and antimicrobial agent. Its structure allows for versatile applications across various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
118516-73-7 |
|---|---|
Molecular Formula |
C43H92Cl2N2O |
Molecular Weight |
724.1 g/mol |
IUPAC Name |
[3-[dimethyl(octadecyl)azaniumyl]-2-hydroxypropyl]-dimethyl-octadecylazanium;dichloride |
InChI |
InChI=1S/C43H92N2O.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-44(3,4)41-43(46)42-45(5,6)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h43,46H,7-42H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
GVPKBFHHCHVJOJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC(C[N+](C)(C)CCCCCCCCCCCCCCCCCC)O.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















